Sulindac, a non-steroidal anti-inflammatory drug (NSAID), has garnered significant attention due to its potential in cancer prevention and therapy. While its primary action is the suppression of prostaglandin production through the inhibition of cyclooxygenases COX-1 and COX-2, sulindac's metabolites, particularly sulindac sulfide, exhibit a range of biological activities that contribute to its antineoplastic properties. These activities include the inhibition of Ras signaling, induction of apoptosis, and effects on cell cycle-regulatory proteins1356.
(R)-Sulindac's molecular structure is defined by its chiral sulfoxide moiety []. While specific structural analysis details are not provided in the abstracts, NMR spectroscopy in the presence of the chiral shift reagent (-)-(R)-2,2,2-trifluoro1 -(9-anthryl) ethanol has been used to characterize the enantiomer [].
Sulindac sulfide, a metabolite of sulindac, has been found to inhibit Ras-induced malignant transformation and the activation of the c-Raf-1 kinase, a key player in cell proliferation and survival. This inhibition is achieved through the direct, non-covalent binding of sulindac sulfide to the Ras gene product p21ras, impairing its interaction with the Raf protein and affecting nucleotide exchange and GTPase reactions1. Additionally, sulindac and its metabolites have been shown to interact with aldose reductase (ALR), an enzyme overexpressed in various malignancies, suggesting a novel mechanism for its antiproliferative effects3. Furthermore, sulindac can modulate the expression of phase 1 metabolic enzymes through the aryl hydrocarbon receptor-mediated pathway, which may contribute to its chemopreventive activity4.
Sulindac's anticancer properties have been extensively studied, particularly in the context of colon cancer. It has been shown to cause regression of colonic adenomas in patients with adenomatous polyposis coli and to inhibit tumor formation and cancer cell growth in vitro and in vivo35610. The sulfide metabolite of sulindac is particularly effective in preventing tumors and restoring apoptosis in a murine model of familial adenomatous polyposis10.
Sulindac and its sulfide metabolite can induce cell cycle arrest by altering the levels of tumor suppressor and cell cycle-regulatory proteins. These compounds have been observed to decrease the levels of mitotic cyclins, induce the levels of p21WAF-1/cip1, and reduce the total levels of pRB, leading to an increase in the underphosphorylated form of pRB5.
Both sulindac sulfide and its sulfone metabolite have been shown to induce apoptosis in various tumor cell lines, including colon carcinoma cells. This apoptotic response is independent of their effects on cell cycle progression and may be a key mechanism for their antineoplastic activity6.
The inhibition of angiogenesis, a process critical for tumor progression, has been proposed as another mechanism contributing to the antineoplastic properties of sulindac and its metabolites. Sulindac sulfone, in particular, has been shown to statistically inhibit angiogenesis in a mouse model8.
Sulindac has been reported to enhance the anticancer effects of other drugs, such as the proteasome inhibitor bortezomib, by inducing oxidative stress and DNA damage, which leads to increased anticancer activity7.
Sulindac and its analogs have been found to bind to retinoid X receptor-alpha (RXRalpha), leading to the inhibition of RXRalpha-dependent AKT signaling. This interaction induces apoptosis and represents a potential mechanism for the anticancer effects of sulindac9.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7